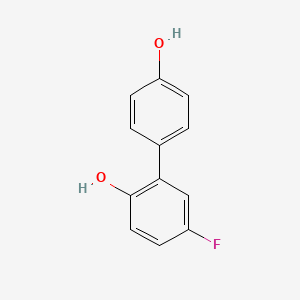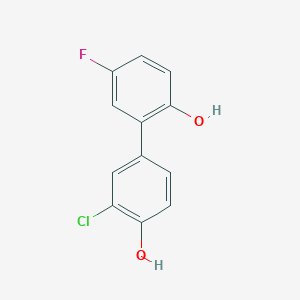
6-(4-t-Butylphenyl)picolinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(4-t-Butylphenyl)picolinic acid (6-tBPA) is an organosulfur compound with a molecular formula of C11H14NO2S. It is a colorless solid with a melting point of 108-110 °C. 6-tBPA has been widely studied in the scientific community, with applications in biochemistry, physiology, and laboratory experiments.
科学研究应用
6-(4-t-Butylphenyl)picolinic acid, 95% has a variety of scientific research applications. It has been used in the study of enzyme inhibition, as well as in the study of cell signaling pathways. It has also been used in the study of drug metabolism and pharmacokinetics. Additionally, 6-(4-t-Butylphenyl)picolinic acid, 95% has been used in the study of drug resistance and the mechanism of action of various drugs.
作用机制
6-(4-t-Butylphenyl)picolinic acid, 95% has been shown to act as an inhibitor of several enzymes, including cyclooxygenase-2, lipoxygenase, and cytochrome P450 enzymes. It has also been shown to act as an agonist of the GPR40 receptor, which is involved in the regulation of glucose metabolism. Additionally, 6-(4-t-Butylphenyl)picolinic acid, 95% has been shown to act as an inhibitor of the sodium-dependent glucose transporter 1, which is involved in the uptake of glucose by cells.
Biochemical and Physiological Effects
6-(4-t-Butylphenyl)picolinic acid, 95% has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of proinflammatory cytokines, such as TNF-α, IL-1β, and IL-6. Additionally, it has been shown to inhibit the production of nitric oxide, which is involved in the regulation of vascular tone. It has also been shown to inhibit the production of reactive oxygen species, which are involved in oxidative stress. Finally, 6-(4-t-Butylphenyl)picolinic acid, 95% has been shown to inhibit the production of matrix metalloproteinases, which are involved in the remodeling of extracellular matrix.
实验室实验的优点和局限性
One of the main advantages of using 6-(4-t-Butylphenyl)picolinic acid, 95% in laboratory experiments is its solubility in a variety of solvents, including methanol, ethanol, and acetonitrile. Additionally, it is relatively inexpensive, making it an attractive option for laboratory experiments. A limitation of using 6-(4-t-Butylphenyl)picolinic acid, 95% in laboratory experiments is that it is unstable in the presence of light and oxygen, and so must be stored in a dark, airtight container.
未来方向
There are a number of potential future directions for the use of 6-(4-t-Butylphenyl)picolinic acid, 95% in scientific research. These include the use of 6-(4-t-Butylphenyl)picolinic acid, 95% in the study of cancer, as well as in the study of neurological disorders. Additionally, 6-(4-t-Butylphenyl)picolinic acid, 95% could be used in the development of new drugs and drug delivery systems. Finally, 6-(4-t-Butylphenyl)picolinic acid, 95% could be used in the study of metabolic disorders, such as diabetes and obesity.
合成方法
The most common method of synthesizing 6-(4-t-Butylphenyl)picolinic acid, 95% is by the reaction of 4-t-butylphenol with pyridine-2-carboxylic acid in the presence of a base. This reaction is carried out in a solvent such as methanol, ethanol, or acetonitrile, and yields 6-(4-t-Butylphenyl)picolinic acid, 95% as a white crystalline solid. Other methods of synthesizing 6-(4-t-Butylphenyl)picolinic acid, 95% include the reaction of 4-t-butylphenol with pyridine-2-carboxylic acid in the presence of a strong base, such as sodium hydroxide, and the reaction of 4-t-butylphenol with pyridine-2-carboxylic acid in the presence of a strong acid, such as hydrochloric acid.
属性
IUPAC Name |
6-(4-tert-butylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-16(2,3)12-9-7-11(8-10-12)13-5-4-6-14(17-13)15(18)19/h4-10H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFXCQXNZVPXGDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC(=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-T-Butylphenyl)picolinic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














